molecular formula C11H12N2O4S B13476903 N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide

N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide

Cat. No.: B13476903
M. Wt: 268.29 g/mol
InChI Key: VLVBSTXDHWYHEF-UHFFFAOYSA-N
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Description

N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide is a complex organic compound with a unique structure that combines a cyclobutyl ring with a nitrobenzene sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common approach starts with the preparation of the cyclobutyl ring, which can be synthesized through a series of cyclization reactions involving alkenes and dienes . The nitrobenzene sulfonamide group is then introduced through nitration and sulfonation reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemical processes to ensure high yield and purity . These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitrobenzene sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The cyclobutyl ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylidenecyclobutyl)-2-nitrobenzene-1-sulfonamide is unique due to its combination of a cyclobutyl ring with a nitrobenzene sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

N-(3-methylidenecyclobutyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C11H12N2O4S/c1-8-6-9(7-8)12-18(16,17)11-5-3-2-4-10(11)13(14)15/h2-5,9,12H,1,6-7H2

InChI Key

VLVBSTXDHWYHEF-UHFFFAOYSA-N

Canonical SMILES

C=C1CC(C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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